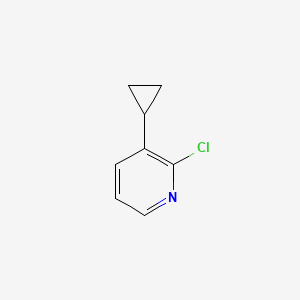

2-Chloro-3-cyclopropylpyridine

Übersicht

Beschreibung

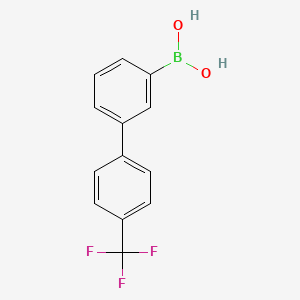

2-Chloro-3-cyclopropylpyridine is a small organic compound that belongs to the pyridine family . It has a molecular weight of 153.61 .

Molecular Structure Analysis

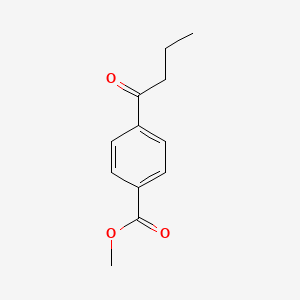

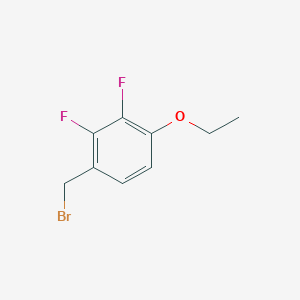

The molecular structure of 2-Chloro-3-cyclopropylpyridine can be represented by the InChI code:1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 . This indicates that the compound consists of a pyridine ring with a chlorine atom and a cyclopropyl group attached to it. The storage temperature and physical form of the compound are not specified in the retrieved data .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

2-Chloro-3-cyclopropylpyridine is used in the synthesis of various heterocyclic compounds due to its reactive chlorine atom. These compounds are structurally diverse and have significant applications in pharmaceuticals, acting as core structures for drug development .

Pharmaceutical Drug Development

The chloro group in 2-Chloro-3-cyclopropylpyridine can act as a precursor for the introduction of other functional groups, making it a valuable intermediate in the design of new drugs. It’s particularly useful in creating molecules with potential antibacterial, antifungal, and anticancer properties .

Material Science

In material science, this compound can be used to modify the properties of materials at a molecular level. Its incorporation into polymers can lead to materials with improved thermal stability and chemical resistance .

Agricultural Chemistry

2-Chloro-3-cyclopropylpyridine may be utilized in the development of novel agrochemicals. Its structural motif is often found in compounds that exhibit herbicidal or insecticidal activity .

Molecular Spectroscopy

This compound can be used as a standard or reference in molecular spectroscopy studies due to its unique spectral properties. It helps in the identification and quantification of substances in various samples .

Chemical Synthesis Research

Researchers use 2-Chloro-3-cyclopropylpyridine to study new synthetic pathways and reactions. It serves as a building block for complex molecules and helps in understanding reaction mechanisms .

Environmental Chemistry

In environmental chemistry, it can be part of research into the degradation of chlorinated compounds and their impact on ecosystems. It aids in assessing the persistence and toxicity of such compounds in the environment .

Biochemistry

Lastly, 2-Chloro-3-cyclopropylpyridine can be used in biochemistry for probing enzyme-substrate interactions, especially in enzymes that interact with pyridine-based substrates. This can provide insights into enzyme specificity and function .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 2-Chloro-3-cyclopropylpyridine are not available in the retrieved data, research in the field of organic synthesis is witnessing a paradigm shift towards sustainability and environmental consciousness . This transformation is illustrated by the emergence of green chemistry, which advocates for the development of eco-friendly and resource-efficient synthetic methodologies .

Eigenschaften

IUPAC Name |

2-chloro-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-7(6-3-4-6)2-1-5-10-8/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGGOZSJFITZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631129 | |

| Record name | 2-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865664-04-6 | |

| Record name | 2-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Fluorophenoxy)propyl]methylamine](/img/structure/B1322990.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)